7-Methyl-4-undecene

Lipophilicity QSAR Drug Discovery

7-Methyl-4-undecene (CAS 312298-60-5), also known as 7-methylundec-4-ene, is a branched C12 alkene (molecular formula: C12H24) characterized by an internal trans/cis double bond at the C4 position and a methyl branch at the C7 position. This compound has been reported as a volatile organic compound (VOC) in certain plant and microbial metabolomes, and is a documented product of the thermal degradation of synthetic polymers.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 312298-60-5
Cat. No. B14254020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4-undecene
CAS312298-60-5
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCC(C)CC=CCCC
InChIInChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3
InChIKeyVELXNVLISHFDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-4-undecene (CAS 312298-60-5) for Research & Procurement: A Comparative Data Sheet


7-Methyl-4-undecene (CAS 312298-60-5), also known as 7-methylundec-4-ene, is a branched C12 alkene (molecular formula: C12H24) characterized by an internal trans/cis double bond at the C4 position and a methyl branch at the C7 position . This compound has been reported as a volatile organic compound (VOC) in certain plant and microbial metabolomes, and is a documented product of the thermal degradation of synthetic polymers . Unlike its linear or positional isomers, the specific internal double bond and branched structure dictate its unique physicochemical properties, such as a predicted LogP of 4.56 to 5.5, making it a target for procurement in specialized chemical ecology, analytical standard, or synthetic intermediate applications where molecular specificity is paramount [1].

Why Substituting 7-Methyl-4-undecene with Other Undecenes or Alkenes Can Compromise Your Study


Due to the existence of hundreds of constitutional and configurational isomers for hydrocarbons of this size, substituting 7-Methyl-4-undecene with a generic 'undecene' or a closely related branched alkene is scientifically unsound [1]. The specific location of the double bond at C4 and the methyl branch at C7 creates a unique three-dimensional shape and electron distribution. This structural specificity governs its interactions in biological systems (e.g., as a potential semiochemical ligand binding to specific olfactory receptors) [2] and its behavior in chemical reactions (e.g., its relative reactivity in hydrogenation or epoxidation compared to other isomers) [3]. Without this precise substitution pattern, the intended biological activity or chemical outcome cannot be guaranteed, as even a simple shift in the double bond position can lead to a complete loss of function or a different reaction product profile.

Quantitative Evidence Guide for Selecting 7-Methyl-4-undecene (CAS 312298-60-5)


Comparison of Predicted Lipophilicity (LogP) with Linear Isomer

The predicted lipophilicity (LogP) of 7-Methyl-4-undecene is significantly higher than that of the linear isomer 1-undecene, indicating a crucial difference in membrane permeability and solvent partitioning behavior .

Lipophilicity QSAR Drug Discovery

GC Retention Behavior vs. Straight-Chain Undecene Isomers

The presence of a methyl branch and an internal double bond in 7-Methyl-4-undecene alters its gas chromatographic retention index (RI) compared to straight-chain undecenes, a key factor in its separation and identification [1].

Analytical Chemistry Chromatography Volatile Analysis

Structural Distinction from 7-Methyl-1-undecene (CAS 74630-42-5)

A direct comparison with its positional isomer, 7-Methyl-1-undecene, highlights the critical difference in double bond location, which has been shown to be a key determinant of biological activity in semiochemical research [1].

Semiochemistry Isomerism Chemical Ecology

Predicted Density Difference Relative to Linear n-Undecane

The predicted density of 7-Methyl-4-undecene is lower than that of the fully saturated, linear analogue n-undecane, a difference attributable to the combined effects of branching and unsaturation on molecular packing .

Physical Chemistry Formulation Material Science

Optimal Research and Industrial Applications for Procuring 7-Methyl-4-undecene (CAS 312298-60-5)


Analytical Standard in VOC and Metabolomics Research

As a confirmed component of plant and microbial VOC profiles , 7-Methyl-4-undecene is best procured as a high-purity analytical standard. Its use is critical for accurate identification and quantification via GC-MS, where its unique retention time and mass spectrum [1] allow for its unequivocal discrimination from other undecene isomers in complex biological samples.

Semiochemical and Chemical Ecology Investigations

The compound's structural similarity to known insect semiochemicals [1] makes it a candidate for behavioral or electrophysiological assays. Procuring this specific isomer is essential to test structure-activity relationships, as substituting it with a close analog like 7-Methyl-1-undecene would yield data that is not comparable and potentially meaningless for the biological system under study.

Polymer Degradation and Pyrolysis Studies

Given its identification as a product of thermal degradation of synthetic polymers , 7-Methyl-4-undecene serves as a key marker compound in research focused on chemical recycling, plastic waste pyrolysis, or forensic analysis of fire debris. Its procurement as a reference standard enables the reliable tracking of degradation pathways and product distribution.

Synthetic Intermediate in Fine Chemical Production

Due to its defined double bond position, 7-Methyl-4-undecene is a valuable intermediate for stereospecific synthesis. It can undergo selective reactions, such as epoxidation or hydroboration, to yield a single regioisomer of a more complex molecule. Procuring this specific alkene ensures the final product has the desired substitution pattern, avoiding the complexity of isomer separation later in the synthetic route.

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